Product packaging for Diethyl 2-(2-cyanoethyl)malonate(Cat. No.:CAS No. 17216-62-5)

Diethyl 2-(2-cyanoethyl)malonate

Cat. No.: B094137
CAS No.: 17216-62-5
M. Wt: 213.23 g/mol
InChI Key: YJJLOESDBPRZIP-UHFFFAOYSA-N
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Description

Overview of Diethyl 2-(2-cyanoethyl)malonate in Organic Synthesis

This compound is a specialized organic compound that serves as a versatile intermediate in a variety of synthetic chemical reactions. Structurally, it is the diethyl ester of a malonic acid derivative, featuring a cyanoethyl group attached to the central carbon atom. wikipedia.orgnist.gov The presence of multiple functional groups—two ester groups and a nitrile group—makes it a valuable building block for the construction of more complex molecular architectures.

The primary method for synthesizing this compound is through a Michael reaction, a type of conjugate addition. libretexts.org This reaction involves the addition of a stable nucleophile, in this case, the enolate of diethyl malonate, to an α,β-unsaturated carbonyl compound, which is acrylonitrile (B1666552). libretexts.org The reaction is typically catalyzed by a base. libretexts.org The methylene (B1212753) group (-CH2-) in diethyl malonate is flanked by two carbonyl groups, which increases its acidity (pKa ≈ 13-14), allowing for easy deprotonation by a base like sodium ethoxide to form a stable enolate. wikipedia.orgwikipedia.orgmasterorganicchemistry.com This enolate then acts as the nucleophile, attacking the β-carbon of acrylonitrile. libretexts.org

Once synthesized, this compound is utilized in various organic transformations. The active methylene proton can be removed, and the resulting carbanion can participate in further alkylation or acylation reactions. The cyano and ester groups can be hydrolyzed or reduced to introduce new functionalities. For instance, it has been used in the synthesis of carbon-3-substituted 1,5,9-triazacyclododecanes, which are useful as RNA cleavage reagents for oligonucleotide tethering. sigmaaldrich.com It also undergoes hydrothermal reactions with reagents like zinc chloride and sodium azide (B81097) to form novel coordination polymers. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 17216-62-5 nist.gov
Molecular Formula C₁₀H₁₅NO₄ nist.gov
Molecular Weight 213.23 g/mol sigmaaldrich.com
Appearance Colorless liquid wikipedia.orgsigmaaldrich.com
Density 1.078 g/mL at 25 °C sigmaaldrich.com
Boiling Point 115-118 °C at 2 mmHg sigmaaldrich.com
Refractive Index n20/D 1.436 sigmaaldrich.com

Historical Context of Malonate Chemistry and its Derivatives

The chemistry of malonic esters is a cornerstone of classical organic synthesis, with a rich history dating back to the 19th century. britannica.com The malonic ester synthesis is a classic named reaction that allows for the conversion of diethyl malonate into a substituted carboxylic acid. wikipedia.orgmasterorganicchemistry.com This process involves the alkylation of the α-carbon of the malonate ester, followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating. wikipedia.org A significant early application of this methodology was the Perkin alicyclic synthesis, developed by William Henry Perkin, Jr., which uses the intramolecular reaction of a disubstituted malonic ester with a dihalide to form cyclic compounds. wikipedia.org

One of the most historically significant applications of malonate chemistry was in the development of barbiturates, a class of central nervous system depressants. mdpi.com In 1904, the German chemical company Bayer first marketed a barbiturate (B1230296) called barbital (B3395916) (trade name Veronal) as a treatment for insomnia. libretexts.org This marked an early success in medicinal chemistry. libretexts.org The synthesis of barbiturates relies on the principles of malonic ester synthesis. libretexts.orgbrainly.in It begins with the alkylation of diethyl malonate to create a disubstituted malonic ester. libretexts.org This intermediate is then condensed with urea (B33335) through a twofold nucleophilic acyl substitution reaction, where the amino groups of urea displace the ethoxy groups of the ester to form the heterocyclic barbiturate ring structure. libretexts.orgbrainly.in Over the years, more than 2,500 different barbiturates have been synthesized using this fundamental chemical pathway, with many finding use as anesthetics, sedatives, and anticonvulsants. mdpi.comlibretexts.org

Significance and Research Trajectory of this compound

The significance of this compound lies in its role as a specialized and highly functionalized building block in modern organic synthesis. The presence of the cyanoethyl group, an electron-withdrawing group, enhances the reactivity of the molecule and provides a handle for further chemical transformations, such as nucleophilic additions or cyclization reactions. This makes it particularly useful for synthesizing complex heterocyclic compounds and other target molecules with specific functionalities.

The research trajectory for this compound and related compounds has focused on several key areas. A major thrust has been the development of more efficient and selective synthetic methods. This includes advancements in catalysis, such as the use of organocatalysts like L-proline or isothiourea derivatives to achieve asymmetric Michael additions. nih.gov Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is of paramount importance in pharmaceutical research. For example, L-proline has been shown to catalyze the synthesis of Diethyl bis(2-cyanoethyl)malonate with a 74.1% yield and 79% enantiomeric excess.

Contemporary research continues to find novel applications for this versatile reagent. Its use in the preparation of RNA cleavage agents demonstrates its utility in the field of bioorganic chemistry. sigmaaldrich.com Furthermore, its role in the synthesis of coordination polymers highlights its application in materials science. sigmaaldrich.com The ongoing exploration of malonic ester synthesis, including the development of photochemical approaches that offer greater reaction control, indicates that derivatives like this compound will continue to be relevant and valuable tools in the advancement of chemical synthesis. studysmarter.co.uk

Table 2: Selected Research Applications of this compound

Research Area Application Finding/Significance
Asymmetric Catalysis Enantioselective Michael Addition L-proline catalysis achieves high yields (74.1%) and enantiomeric excess (79%) in the synthesis of related bis(cyanoethyl) derivatives.
Bioorganic Chemistry Synthesis of RNA Cleavage Reagents Used to synthesize carbon-3-substituted 1,5,9-triazacyclododecanes for oligonucleotide tethering. sigmaaldrich.com
Materials Science Synthesis of Coordination Polymers Reacts with ZnCl₂ and NaN₃ to yield a new 1H-tetrazolate-5-butyrate coordination polymer. sigmaaldrich.com
Heterocyclic Chemistry Pyridone Synthesis Reacts with cyanoacetanilides in the presence of a base to form substituted pyridone derivatives. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO4 B094137 Diethyl 2-(2-cyanoethyl)malonate CAS No. 17216-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(2-cyanoethyl)propanedioate
Source PubChem
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InChI

InChI=1S/C10H15NO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJLOESDBPRZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169210
Record name Diethyl (2-cyanoethyl)malonate
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Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17216-62-5
Record name Propanedioic acid, 2-(2-cyanoethyl)-, 1,3-diethyl ester
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Record name Diethyl (2-cyanoethyl)malonate
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Record name Diethyl (2-cyanoethyl)malonate
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Record name Diethyl (2-cyanoethyl)malonate
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Iii. Advanced Reaction Chemistry and Mechanistic Studies

Nucleophilic Reactivity of the Malonate Carbanion

The hydrogen atoms on the carbon alpha to the two ester groups in Diethyl 2-(2-cyanoethyl)malonate exhibit significant acidity, making them susceptible to removal by a base. vaia.comlibretexts.org This deprotonation results in the formation of a resonance-stabilized carbanion, which is a potent nucleophile. vaia.com The reactivity of this carbanion is central to the synthetic utility of the parent compound, enabling the formation of new carbon-carbon bonds. vaia.comresearchgate.net

The treatment of this compound with a suitable base, such as sodium ethoxide, leads to the abstraction of an acidic alpha-hydrogen and the formation of an enolate ion. vaia.comlibretexts.org This enolate is stabilized by the delocalization of the negative charge onto the oxygen atoms of the adjacent carbonyl groups, a phenomenon that significantly enhances its stability and nucleophilicity. vaia.commasterorganicchemistry.com

The formation of this enolate is a critical first step in many reactions involving this compound. masterorganicchemistry.com As a soft nucleophile, the enolate readily participates in reactions with various electrophiles. youtube.com Its nucleophilic character drives reactions such as alkylations and additions to carbonyl compounds. masterorganicchemistry.comlibretexts.org The stability of the enolate also means that it can be generated under relatively mild conditions, making it a versatile intermediate in organic synthesis. libretexts.org

The general scheme for enolate formation is as follows:

NCCH₂CH₂CH(CO₂C₂H₅)₂ + NaOEt ⇌ [NCCH₂CH₂C(CO₂C₂H₅)₂]⁻Na⁺ + EtOH

This equilibrium lies to the right due to the acidity of the malonic ester and the strength of the alkoxide base. The resulting sodium salt of the enolate is then poised for subsequent reactions. vaia.com

One of the most significant reactions involving the enolate of this compound is the Michael addition, a type of conjugate addition. wikipedia.org In this reaction, the malonate enolate acts as the "Michael donor" and adds to an α,β-unsaturated carbonyl compound, known as the "Michael acceptor." masterorganicchemistry.comchemistrysteps.com This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of complex organic molecules. numberanalytics.comorganic-chemistry.org

The general mechanism of the Michael reaction proceeds through several key steps: masterorganicchemistry.comlibretexts.orgnumberanalytics.com

Deprotonation: A base removes the acidic α-hydrogen from the malonate to form the nucleophilic enolate. libretexts.orgnumberanalytics.com

Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated system. numberanalytics.comlibretexts.org

Protonation: The resulting intermediate enolate is protonated to yield the final product. numberanalytics.comlibretexts.org

The carbon-carbon double bond in a Michael acceptor is polarized due to the electron-withdrawing nature of the adjacent carbonyl or cyano group. masterorganicchemistry.com This polarization creates an electrophilic β-carbon, which is susceptible to attack by the nucleophilic malonate carbanion. youtube.comlibretexts.org The attack of the enolate anion on this polarized double bond is the key bond-forming step in the Michael addition. masterorganicchemistry.comlibretexts.org The reaction is thermodynamically favorable because a relatively weak pi bond is broken and a stronger sigma bond is formed. libretexts.org

While the initial Michael addition product is acyclic, subsequent intramolecular reactions can lead to the formation of cyclic intermediates and products. For instance, if the Michael acceptor contains another reactive functional group, a tandem reaction sequence can occur. A classic example is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.org In the context of this compound, the cyano group or the ester functionalities could potentially participate in subsequent cyclization reactions under appropriate conditions, leading to the formation of heterocyclic or carbocyclic systems. For example, reactions with certain substrates can lead to the formation of functionalized cyclohexenones through a tandem Michael-aldol condensation process. nih.govrsc.org

Following the nucleophilic attack of the malonate carbanion on the Michael acceptor, a new enolate intermediate is formed. numberanalytics.comlibretexts.org This intermediate is then protonated by a proton source in the reaction mixture, which is typically the conjugate acid of the base used to form the initial enolate or a protic solvent. libretexts.orglibretexts.org This protonation step neutralizes the intermediate and yields the final 1,5-dicarbonyl compound or a related structure. masterorganicchemistry.com In some cases, a subsequent tautomerization step may occur to convert an enol form to the more stable keto form of the product. libretexts.orglibretexts.org

Michael Addition Mechanism and Variations

Further Derivatization Reactions of this compound

Beyond the Michael addition, the versatile nature of this compound allows for a variety of other derivatization reactions. The presence of the ester and cyano groups provides multiple sites for chemical modification.

Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions. Subsequent heating can lead to decarboxylation, resulting in a monocarboxylic acid. pearson.com This is a common strategy in malonic ester synthesis to produce substituted acetic acids. libretexts.org

Reduction: The cyano group and the ester carbonyls can be reduced using various reducing agents. For example, lithium aluminum hydride (LiAlH₄) can reduce both esters and the nitrile to primary alcohols and a primary amine, respectively.

Cyclocondensation Reactions: this compound can participate in cyclocondensation reactions with various dinucleophiles to form heterocyclic compounds. nih.gov For instance, reaction with urea (B33335) can lead to the formation of barbiturate-like structures.

Alkylation: The malonate enolate can be alkylated using alkyl halides in an SN2 reaction, further functionalizing the α-carbon. libretexts.orglibretexts.org

Aromatic Nucleophilic Substitution: The carbanion derived from diethyl malonate can act as a nucleophile in aromatic substitution reactions, for example, with compounds like 1-fluoro-2,4-dinitrobenzene. researchgate.net

These reactions highlight the synthetic potential of this compound as a building block for a wide array of more complex molecules.

Hydrogenation of the Nitrile Moiety

The nitrile group in this compound serves as a key functional handle for introducing nitrogen-containing functionalities. Its hydrogenation can lead to the formation of valuable amino acids and lactams, which are important intermediates in the pharmaceutical industry.

The catalytic hydrogenation of this compound is a crucial step in the synthesis of piperidine (B6355638) derivatives. Specifically, this process can yield ethyl 2-oxopiperidine-3-carboxylate, a key intermediate for various synthetic applications. patsnap.com The reaction proceeds through the reduction of the nitrile group to a primary amine, which then undergoes intramolecular cyclization to form the lactam ring. patsnap.com This transformation highlights the utility of this compound as a precursor for heterocyclic compounds. Another important lactam, δ-valerolactam, can also be synthesized, although the direct synthesis from this compound is less commonly documented. chemicalbook.comgoogle.com

The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity in the hydrogenation of this compound. Raney cobalt is a frequently used catalyst for this transformation. patsnap.comgoogle.com The reaction is typically carried out in an organic solvent under a hydrogen atmosphere at elevated temperatures and pressures. patsnap.comgoogle.com For instance, the use of a Raney cobalt catalyst at temperatures between 75-130 °C and hydrogen pressures of 25-40 kg/cm ² has been reported to give high yields of ethyl 2-oxopiperidine-3-carboxylate. google.com Palladium on carbon (Pd/C) is another effective catalyst for hydrogenation reactions, often employed under milder conditions. illinois.edu

Table 1: Catalytic Hydrogenation Conditions for this compound

Catalyst Temperature (°C) Pressure (kg/cm²) Solvent Product Yield Reference
Raney Cobalt 75-130 25-40 Isopropanol Ethyl 2-oxopiperidine-3-carboxylate >77% patsnap.comgoogle.com
Pd/C Ambient - Ethanol - - illinois.edu

Hydrolysis and Decarboxylation Reactions

The ester and cyano groups of this compound are susceptible to hydrolysis, which can be followed by decarboxylation to yield a variety of carboxylic acid derivatives. These reactions are fundamental in malonic ester synthesis. ucalgary.ca

Hydrolysis of the diethyl ester groups of this compound under acidic or basic conditions leads to the formation of the corresponding dicarboxylic acid, 2-(2-cyanoethyl)malonic acid. ucalgary.ca This malonic acid derivative can then serve as a precursor for further synthetic transformations. However, the hydrolysis of similar structures, such as diethyl 2-(perfluorophenyl)malonate, has shown that the desired malonic acid can be thermally unstable and prone to decarboxylation. beilstein-journals.orgnih.gov

Substituted malonic acids are known to undergo decarboxylation upon heating, typically losing one of the carboxylic acid groups to form a substituted acetic acid. ucalgary.ca In the case of 2-(2-cyanoethyl)malonic acid, decarboxylation would be expected to yield 4-cyanobutanoic acid. The ease of decarboxylation can be influenced by the substituent on the alpha-carbon. For instance, vigorous hydrolysis of diethyl 2-(perfluorophenyl)malonate with a mixture of aqueous HBr and acetic acid at reflux leads directly to 2-(perfluorophenyl)acetic acid due to complete decarboxylation. beilstein-journals.orgnih.gov

Cyclization Reactions and Heterocyclic Synthesis

This compound is a valuable building block for the synthesis of various heterocyclic compounds. arkat-usa.orgnih.gov Its functional groups allow for a range of cyclization strategies, leading to the formation of diverse ring systems. The intramolecular cyclization following the reduction of the nitrile group, as seen in the formation of ethyl 2-oxopiperidine-3-carboxylate, is a prime example. patsnap.com Furthermore, the malonate moiety can participate in cyclocondensation reactions with dinucleophiles to form six-membered heterocyclic rings. nih.gov Research has also explored its use in the synthesis of complex molecules like diazo imides, which are precursors for the Rh(II)-catalyzed cyclization-cycloaddition cascades used to build the core structure of aspidosperma alkaloids. arkat-usa.org

Alkylation at the Alpha Position

The carbon atom situated between the two carbonyl groups of the malonate ester is known as the alpha (α) carbon. The hydrogens attached to this carbon are particularly acidic (pKa of diethyl malonate is ~13) due to the resonance stabilization of the resulting carbanion by the two adjacent ester groups. libretexts.org This acidity facilitates the deprotonation by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate ion. libretexts.org

This enolate readily participates in SN2 reactions with alkyl halides, a process known as alkylation. libretexts.org This reaction is fundamental to the malonic ester synthesis, a classic method for preparing carboxylic acids. libretexts.org While the parent diethyl malonate can be alkylated twice, this compound already possesses one substituent at the alpha position. However, the remaining alpha-hydrogen can still be removed to allow for a second alkylation, leading to a dialkylated malonate derivative. The product of such a reaction with a second equivalent of acrylonitrile (B1666552), for instance, would be Diethyl bis(2-cyanoethyl)malonate. nih.gov

The choice of alkylating agent is subject to the typical constraints of SN2 reactions, favoring primary or methyl halides over secondary halides, while tertiary halides are unsuitable due to competing elimination reactions. libretexts.org

Table 1: Alkylation of Malonate Derivatives

Malonate ReactantAlkylating AgentBaseProductReference(s)
Diethyl malonateAlkyl Halide (R-X)Sodium EthoxideDiethyl alkylmalonate libretexts.org
Diethyl alkylmalonateSecond Alkyl Halide (R'-X)Sodium EthoxideDiethyl alkyl(alkyl)malonate libretexts.org
Diethyl malonate1,4-DibromobutaneSodium Ethoxide (2 equiv.)Cyclopentanecarboxylic acid (after hydrolysis & decarboxylation) libretexts.org
Diethyl malonateAcrylonitrileBaseThis compound sigmaaldrich.com

Condensation Reactions (e.g., Knoevenagel condensation)

This compound, as an active methylene (B1212753) compound, is a suitable substrate for Knoevenagel condensation reactions. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgthermofisher.com The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which is strong enough to deprotonate the malonate but not so strong as to cause self-condensation of the aldehyde or ketone. wikipedia.org

In the context of this compound, the reaction would proceed by forming a carbanion at the alpha-carbon, which then attacks the carbonyl carbon of an aldehyde or ketone. The subsequent elimination of a water molecule yields the condensed product. Aldehydes are generally more reactive than ketones in this process. thermofisher.com The reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds. amazonaws.com

A specific example involves the condensation of an aldehyde with diethyl malonate in the presence of piperidine to afford the corresponding methylidene malonate derivative. rroij.com The efficiency of the Knoevenagel condensation can sometimes be affected by steric hindrance, with highly substituted reactants potentially leading to lower yields. epo.org

Table 2: Knoevenagel Condensation of Diethyl Malonate with Aldehydes

AldehydeCatalystSolventProduct TypeYieldReference(s)
IsovaleraldehydeImmobilized GelatineDMSODiethyl isopentylidene-malonate85-90% amazonaws.com
Various Aromatic/Aliphatic AldehydesImmobilized GelatineDMSOCorresponding alkylidene-malonate85-90% amazonaws.com
2,3-diphenyl-5-bromo-1-indol-6-carbaldehydePiperidineEthanolDiethyl 2-[(2,3-diphenyl-5-bromo-1-indol-6-yl) methylidene] malonate- rroij.com

Iv. Applications of Diethyl 2 2 Cyanoethyl Malonate in Complex Molecule Synthesis

Precursor in Pharmaceutical Synthesis

In the pharmaceutical industry, Diethyl 2-(2-cyanoethyl)malonate is a key starting material for the creation of various therapeutic agents. Its structural features are instrumental in constructing the core of several important drug candidates.

The quest for novel anticancer agents has led researchers to utilize this compound in the synthesis of complex molecules with potential therapeutic value. For instance, it is a key intermediate in the production of certain small molecule kinase inhibitors. atlantis-press.comscispace.com The structure of Diethyl 2-(2-chloronicotinoyl)malonate, a derivative, is found in many of these inhibitors which act on signaling pathways involved in cancer cell proliferation. atlantis-press.comscispace.com

Microsomal triglyceride transfer protein (MTP) inhibitors are a class of drugs investigated for the treatment of dyslipidemia. Diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester-based compounds have been developed as intestine-specific MTP inhibitors. nih.gov These inhibitors undergo rapid hydrolysis by liver-specific carboxylesterases, a process that is key to their selective action. nih.gov The malonate ester motif is crucial for this metabolic pathway. nih.gov

The reactivity of this compound makes it an essential building block for constructing more complex organic structures. The cyanoethyl groups can undergo various chemical transformations, including nucleophilic substitution and cyclization reactions, allowing for the formation of new chemical bonds and the assembly of intricate molecular architectures. This versatility has been exploited in the synthesis of a variety of pharmacologically active molecules.

Compound ClassSynthetic ApplicationReference
Diethyl 2-(2-chloronicotinoyl)malonateIntermediate for small molecule kinase inhibitors atlantis-press.comscispace.com
Diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate estersPrecursors for MTP inhibitors nih.gov
Diethyl bis(2-cyanoethyl)malonateIntermediate for various organic compounds

Role in Agrochemical Synthesis

The utility of this compound extends to the agrochemical sector, where it is employed in the development of agents to protect crops from diseases.

Derivatives of this compound have been investigated for their potential as antimicrobial agents against plant pathogens. For example, novel myricetin (B1677590) derivatives containing a sulfonamide moiety have shown significant in vitro antibacterial activity against Xanthomonas oryzae pv. oryzae, the bacterium responsible for bacterial leaf blight in rice. sci-hub.senih.gov One such derivative, compound A12, exhibited an EC50 value of 4.7 µg/mL against this pathogen. sci-hub.senih.gov In vivo studies also demonstrated the protective and curative effects of these compounds. sci-hub.senih.gov Another study on a novel alkyl sulfonamide, SYAUP-491, also showed significant activity against Xanthomonas oryzae pv. oryzae. nih.gov

Compound/DerivativePathogenActivityReference
Myricetin derivative (A12)Xanthomonas oryzae pv. oryzaeEC50: 4.7 µg/mL (in vitro) sci-hub.senih.gov
Alkyl sulfonamide (SYAUP-491)Xanthomonas oryzae pv. oryzaeEC50: 6.96 µg/mL (in vitro) nih.gov

Research has also explored the use of this compound derivatives in creating compounds with antiviral properties against plant viruses like the tobacco mosaic virus (TMV). nih.gov A study on novel biaryl ester derivatives synthesized using N-heterocyclic carbene (NHC) catalysis revealed that some of these compounds displayed significant antiviral activity against TMV. nih.gov Specifically, the (R)-3l isomer showed more potent activity than its (S)-3l counterpart, highlighting the importance of stereochemistry in biological activity. nih.gov

Application in Nucleic Acid Chemistry

The cyanoethyl group is a critical component in modern oligonucleotide synthesis, primarily serving as a protecting group for the phosphate (B84403) backbone. The chemistry of this compound and its derivatives is leveraged in several aspects of this field, from creating stable linkages to enabling efficient chemical modifications.

The structural framework of this compound is utilized in creating reagents for oligonucleotide synthesis. Specifically, it has been used in the synthesis of carbon-3-substituted 1,5,9-triazacyclododecanes, which are valuable as RNA cleavage reagents for oligonucleotide tethering.

In the broader context of oligonucleotide manufacturing, the 2-cyanoethyl group is widely used as a protecting group for the phosphorus backbone during the stepwise assembly of the full-length product. nih.gov This protection is crucial for preventing unwanted side reactions during synthesis. After the oligonucleotide has been fully assembled on a solid support, these cyanoethyl groups must be removed. This deprotection step is a critical part of the cleavage and deprotection (C&D) process, which is often accomplished using bases like aqueous ammonia (B1221849) or piperazine (B1678402). nih.gov The use of a piperazine solution can combine the phosphorus deprotection and the cleavage from the solid support into a single, efficient step, which also reduces the formation of impurities like 3-(2-cyanoethyl) thymidine (B127349) (CNET). nih.gov

Furthermore, derivatives are employed to create specialized linkers for attaching molecules to oligonucleotides. For instance, a derivative of diethyl malonate can be used to form a dimethoxytritylated tether, which facilitates the purification of the desired full-length oligonucleotide from shorter, truncated sequences by reversed-phase high-performance liquid chromatography (RP-HPLC).

A significant application of this compound is in the preparation of reagents for the chemical phosphorylation of synthetic oligonucleotides, particularly at the 5'-terminus. The introduction of a 5'-phosphate group is essential for many biological applications of oligonucleotides, such as in gene cloning and ligation experiments.

An efficient method involves a specialized phosphoramidite (B1245037) reagent, 2-cyanoethyl 3-(4,4'-dimethoxytrityloxy)-2,2-di(ethoxycarbonyl)propyl-1 N,N-diisopropyl phosphoramidite, which is prepared from diethyl malonate. This reagent is introduced as the final building block during solid-phase oligonucleotide synthesis. The key advantage of this method is that the protecting groups on the tether are stable during the initial ammonolysis step used to cleave the oligonucleotide from the support. This leaves a dimethoxytrityl (DMT) group attached to the tether, allowing for straightforward purification of the full-length, tethered oligonucleotide via RP-HPLC. wikipedia.org Subsequent treatment with acid removes the DMT group, and a brief final treatment with aqueous ammonia cleaves the tether, yielding the desired oligonucleotide 5'-monophosphate. wikipedia.org

StepReagent/ProcessPurpose
1. Synthesis 2-cyanoethyl 3-(4,4'-dimethoxytrityloxy)-2,2-di(ethoxycarbonyl)propyl-1 N,N-diisopropyl phosphoramiditeIntroduction of the 5'-terminal phosphate precursor during solid-phase synthesis.
2. Cleavage Conventional AmmonolysisCleavage of the oligonucleotide from the solid support while the tether remains intact.
3. Purification Reversed-Phase HPLCSeparation of the DMT-protected, tethered oligonucleotide from truncated failure sequences.
4. Detritylation Aqueous AcidRemoval of the 4,4'-dimethoxytrityl (DMT) protecting group from the tether.
5. Final Deprotection Brief Aqueous Ammonia TreatmentCleavage of the tether to release the final oligonucleotide 5'-monophosphate.

This interactive table summarizes the key stages in the chemical phosphorylation of oligonucleotides using a reagent derived from diethyl malonate.

Contributions to Materials Science

The reactivity of this compound and its derivatives makes it a contributor to the synthesis of novel materials. One notable application is in the creation of coordination polymers. The compound undergoes a hydrothermal reaction with zinc chloride (ZnCl₂), sodium azide (B81097) (NaN₃), and sodium hydroxide (B78521) (NaOH) to produce a new 1H-tetrazolate-5-butyrate coordination polymer.

Furthermore, derivatives of the core structure are valuable in bioconjugation and materials science through "click chemistry." For example, converting the cyanoethyl group to an azido (B1232118) group to form Diethyl (2-azidoethyl)malonate creates a molecule that can readily participate in Huisgen cycloaddition reactions. This is a powerful tool for linking the malonate-derived structure to other molecules to create complex functional materials.

Utilization in Fragrance Chemistry

While the parent compound, diethyl malonate, is known to occur naturally in fruits like grapes and strawberries and is used in perfumes for its pleasant, apple-like odor, the direct application of this compound as a fragrance ingredient is not documented in available research. wikipedia.org Its primary role in chemistry is that of a versatile synthetic intermediate. Given its reactivity, it serves as a building block for more complex molecules rather than as a final fragrance component itself. The chemical industry utilizes numerous ester compounds for their olfactory properties, but the specific contribution of the 2-cyanoethyl modification to the scent profile of the malonate core has not led to its adoption as a fragrance.

V. Analytical and Spectroscopic Characterization in Research

Spectroscopic Analysis of Diethyl 2-(2-cyanoethyl)malonate and its Derivatives

Spectroscopic methods are fundamental in elucidating the structural features of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to characterize this compound and its analogs.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different types of protons present in the molecule. The ethoxy groups give rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The protons of the cyanoethyl group and the malonate backbone also show distinct chemical shifts and coupling patterns.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. Key signals include those for the carbonyl carbons of the ester groups, the nitrile carbon, and the various aliphatic carbons within the molecule.

In the case of related compounds, such as Diethyl bis(2-cyanoethyl)malonate, NMR data is also crucial for its identification. nih.gov For instance, the ¹H NMR spectrum of Dimethyl 2,2-bis(2-cyanoethyl)malonate, a related derivative, shows specific signals at 3.83 ppm (singlet, 6H), 2.47 ppm (triplet, 4H), and 2.26 ppm (triplet, 4H) in CDCl₃. nih.gov

Table 1: Representative ¹H NMR Data for Diethyl Malonate Derivatives

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Diethyl malonateCDCl₃4.206Quartet4HOCH₂ CH₃
3.40Singlet2HCH(CO)₂
1.285Triplet6HOCH₂CH₃
Dimethyl 2,2-bis(2-cyanoethyl)malonateCDCl₃3.83Singlet6HOCH₃
2.47Triplet4HCH₂CN
2.26Triplet4HC(CH₂CH₂CN)₂

Data sourced from publicly available spectral databases and literature. nih.govchemicalbook.com

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the IR spectrum displays characteristic absorption bands. A strong absorption band is typically observed around 2250 cm⁻¹ for the nitrile (C≡N) stretching vibration. The carbonyl (C=O) stretching vibration of the ester groups appears as a strong band in the region of 1730-1750 cm⁻¹. Other significant absorptions include C-H stretching and bending vibrations for the aliphatic and ethoxy groups. nist.gov

The IR spectrum of the related compound, Diethyl bis(2-cyanoethyl)malonate, also shows these key functional group absorptions. nih.gov

Table 2: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N (Nitrile)~2250Medium to Strong
C=O (Ester)~1730-1750Strong
C-O (Ester)~1200-1300Strong
C-H (Aliphatic)~2850-3000Medium to Strong

Data represents typical ranges for the specified functional groups.

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 213, corresponding to its molecular weight. nist.govnist.govsigmaaldrich.com The fragmentation pattern can provide further structural information. For instance, the loss of an ethoxy group (-OC₂H₅) or the cyanoethyl group (-CH₂CH₂CN) can lead to characteristic fragment ions.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in determining its elemental composition. Techniques like electrospray ionization (ESI) are often used for the analysis of such polar molecules. sielc.com The mass spectra of various diethyl malonate derivatives often show a characteristic cleavage with the loss of the malonate moiety. mdpi.com

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the separation, purification, and analysis of this compound and its derivatives from reaction mixtures and for assessing their purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. rsc.org By using an appropriate solvent system, this compound can be separated from starting materials and byproducts based on their differential adsorption on the stationary phase.

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. rsc.org A suitable stationary phase (e.g., silica (B1680970) gel) and eluent system are used to separate the desired compound from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for both the analysis and purification of this compound. Reverse-phase HPLC methods, often using a C18 column, can effectively separate the compound from closely related impurities. sielc.com A mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like formic or phosphoric acid, is used for elution. sielc.com This technique is also suitable for quantitative analysis to determine the purity of the compound.

X-ray Crystallography of Derived Compounds

While obtaining a single crystal of this compound itself might be challenging, X-ray crystallography has been successfully applied to determine the three-dimensional structure of its derivatives. For example, the crystal structure of Dimethyl 2,2-bis(2-cyanoethyl)malonate has been reported. nih.gov The analysis revealed a monoclinic crystal system with specific unit cell dimensions (a = 13.071 Å, b = 8.5060 Å, c = 10.914 Å, β = 90.55°). nih.gov Such studies provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.gov This detailed structural information is invaluable for understanding the conformation and packing of these molecules in the solid state. Similarly, the crystal structure of Diethyl 2-(2-nitrobenzylidene)malonate has been determined, showing that the molecules are linked into centrosymmetric dimers through C-H···O hydrogen bonds. researchgate.net

In-Depth Computational and Theoretical Analysis of this compound Remains Largely Unexplored in Public Research

Computational chemistry is a powerful tool for understanding molecular structure, reactivity, and reaction mechanisms. Techniques such as Density Functional Theory (DFT) are often employed to calculate electronic properties, predict reaction outcomes, and analyze the transition states of chemical reactions. For many complex organic molecules and reactions, these studies provide invaluable insights that complement experimental findings.

However, in the case of this compound, specific computational investigations appear to be absent from major research databases. Searches for molecular modeling data, including conformational analysis, bond lengths, and angles, did not yield specific results for this compound. Similarly, quantum chemical calculations detailing properties like HOMO-LUMO energy gaps, Mulliken charge distribution, or molecular electrostatic potential maps are not documented in dedicated studies.

Furthermore, while the general mechanism of the Michael addition is well understood, a specific transition state analysis for the reaction between diethyl malonate and acrylonitrile (B1666552) to form the target compound has not been the subject of published computational research. Such studies would typically involve calculating the activation energies and geometries of transition state structures to elucidate the precise reaction pathway. While research exists on the computational analysis of Michael additions involving diethyl malonate with other acceptors, such as trans-β-nitrostyrene, these findings cannot be directly extrapolated to the reaction with acrylonitrile.

The absence of this specific computational data prevents a detailed discussion under the topics of Molecular Modeling and Structural Analysis, Quantum Chemical Calculations, and Reaction Pathway and Transition State Analysis for this compound. The scientific community has not, to date, published the focused theoretical research required to populate these specific areas of inquiry.

Vii. Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

The traditional synthesis of Diethyl 2-(2-cyanoethyl)malonate involves the Michael addition of diethyl malonate to acrylonitrile (B1666552), often using a basic catalyst. While effective, this method can present challenges related to catalyst removal and waste generation. Emerging research is therefore focused on developing more sustainable and efficient synthetic protocols.

One promising approach is the use of heterogeneous catalysts , which can be easily separated from the reaction mixture and reused. For instance, research into the synthesis of related malonic esters has demonstrated the potential of solid acid catalysts like 12-tungstophosphoric acid, which can lead to a more environmentally friendly process with lower costs. google.comgoogle.com Another area of exploration is the use of mechanochemistry , where mechanical force, rather than solvents, is used to drive the reaction. This solvent-free approach significantly reduces waste and energy consumption. nih.gov

Furthermore, the development of bifunctional catalysts is a key area of interest. Mesoporous silica (B1680970) materials functionalized with both acidic (silanol groups) and basic (tertiary amine) sites have shown high efficiency in catalyzing Michael additions at lower temperatures and with shorter reaction times compared to traditional methods. rutgers.edu

The following table summarizes some of the novel catalytic systems being explored for the synthesis of cyanoethylated compounds:

Catalyst TypeExampleKey Advantages
Ionic Liquid 1-butyl-4-aza-1-azaniabicyclo[2.2.2]octane hydroxide (B78521)Recyclable, high yield, fast reaction times. rhhz.net
Solid Acid 12-tungstophosphoric acidEnvironmentally friendly, lower cost, balanced reaction. google.comgoogle.com
Mechanochemistry Weak bases with mechanical grindingSolvent-free, fast, high yield. nih.gov
Bifunctional Mesoporous Silica Tertiary amine and silanol (B1196071) functionalized SBA-15High activity, lower temperatures, shorter reaction times. rutgers.edu

Exploration of New Chemical Transformations

The reactivity of this compound is being explored to uncover new chemical transformations that can lead to novel molecular scaffolds. The presence of an active methylene (B1212753) group, a nitrile, and ester functionalities allows for a wide range of reactions.

One area of emerging research is the use of this compound in cyclocondensation reactions to synthesize a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry. nih.gov Malonic esters are known to be key starting materials for the synthesis of barbiturates and other nitrogen-containing heterocycles. nih.govperlego.comwikipedia.org

Recent studies have also revealed unexpected reactivity. For example, the use of certain organocatalysts, such as NH-bispidines, in the Michael addition of diethyl malonate to β-nitrostyrene has been shown to lead to the formation of oligomers of the Michael acceptor, with the organocatalyst itself becoming incorporated into the product. This discovery opens up new avenues for the synthesis of novel polymeric materials. mdpi.com

The following table highlights some of the key chemical transformations involving this compound and related compounds:

Reaction TypeReagents/CatalystsProduct Type
Cyclocondensation 1,3-dinucleophilesSix-membered heterocycles. nih.gov
Oligomerization NH-bispidine organocatalystsOligomers of Michael acceptors. mdpi.com
Alkylation Alkyl halidesMono- and di-substituted acetic acids. wikipedia.orglibretexts.org
Hydrolysis and Decarboxylation Acid or base, heatSubstituted acetic acids. wikipedia.orglibretexts.org

Untapped Applications in Chemical and Pharmaceutical Sciences

While this compound is a well-established intermediate in organic synthesis, its full potential in the chemical and pharmaceutical sciences is yet to be realized. Its structure makes it an ideal scaffold for the development of new therapeutic agents and advanced materials.

In the pharmaceutical arena, the ability to synthesize a variety of substituted acetic acids and heterocyclic compounds from this starting material is of particular interest. nih.govperlego.comwikipedia.org These molecular motifs are present in a wide range of bioactive molecules. Further exploration of the derivatives of this compound could lead to the discovery of new drugs with novel mechanisms of action.

In the field of materials science, the potential for this compound to be used in the synthesis of novel polymers and coordination complexes is an exciting area of research. The nitrile and ester groups can be chemically modified to introduce a variety of functionalities, allowing for the design of materials with tailored properties.

Sustainable and Green Chemical Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of important chemical intermediates like this compound. The goal is to develop processes that are not only efficient but also minimize environmental impact.

A key focus is on the use of recyclable catalysts , such as ionic liquids and solid-supported catalysts, which can be easily recovered and reused, reducing waste and cost. rhhz.net The use of solvent-free reaction conditions , such as those found in mechanochemistry, is another important strategy for making the synthesis greener. nih.gov

Furthermore, exploring the use of biocatalysts and photocatalysts could lead to highly selective and environmentally benign synthetic routes. While specific research on the enzymatic or photocatalytic synthesis of this compound is still in its early stages, these approaches hold significant promise for the future of sustainable chemical manufacturing.

The development of continuous flow processes for the synthesis of this compound is another avenue being explored. Continuous flow reactors offer several advantages over traditional batch processes, including better heat and mass transfer, improved safety, and the potential for easier scale-up.

Q & A

Q. What are the optimal conditions for enantioselective synthesis of Diethyl 2-(2-cyanoethyl)malonate via Michael addition?

The enantioselective synthesis can be achieved using L-proline as a chiral catalyst. Optimal conditions include:

  • Solvent : Pyridine
  • Molar ratio : Diethyl malonate to acrylonitrile = 1:1.2
  • Catalyst loading : 0.04 mol L-proline per 0.1 mol diethyl malonate
  • Reaction time : 48 hours at 35°C Under these conditions, a yield of 74.1% and enantiomeric excess (ee) of 79% were achieved, surpassing earlier reports .

Q. How is this compound characterized to confirm structural purity?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., cyanoethyl group at the malonate α-carbon) .
  • HRMS : Validates molecular weight (e.g., calculated 367.1909 vs. experimental 367.1898 for derivative 3ak) .
  • Physical properties : Density (1.078 g/mL at 25°C) and refractive index (1.436) corroborate literature values .

Q. What safety precautions are critical when handling this compound?

The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Key precautions:

  • Use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
  • Avoid strong acids/bases to prevent decomposition into toxic byproducts (e.g., cyanides) .

Q. How is this compound utilized in synthesizing coordination polymers?

It reacts with ZnCl₂, NaN₃, and NaOH under hydrothermal conditions to form 1H-tetrazolate-5-butyrate coordination polymers. These polymers exhibit high thermal stability and photoluminescence, making them candidates for sensor materials .

Advanced Research Questions

Q. Why does hydrolysis of this compound fail to yield the expected malonic acid?

Hydrolysis under basic or acidic conditions leads to decarboxylation, producing 2-(perfluorophenyl)acetic acid instead of malonic acid. This is attributed to steric and electronic effects stabilizing the decarboxylated product. Using HBr/AcOH achieves a 63% yield of the acetic acid derivative .

Q. How do reaction conditions influence regioselectivity in alkylation or arylation reactions?

Factors include:

  • Base selection : Strong bases (e.g., NaH) enhance enolate formation, favoring α-alkylation.
  • Electrophile size : Bulky electrophiles may shift selectivity to less hindered positions.
  • Catalysts : Copper(I) iodide with 2-phenylphenol enables mild, high-yield arylation of malonates (e.g., 80–90% yield for α-aryl derivatives) .

Q. What mechanistic insights explain unexpected ethoxymethylene transfers in reactions with cyanoacetanilides?

Sodium ethoxide-catalyzed reactions with cyanoacetanilides result in 2-amino-5-cyano-6-oxo-pyridines instead of the anticipated dihydropyridines. The ethoxymethylene group transfers via a retro-aldol pathway, forming intermediates that cyclize to pyridones. This side reaction dominates under basic conditions .

Q. Can this compound be used to synthesize chiral ligands for asymmetric catalysis?

Yes. Its cyanoethyl group serves as a precursor for tetrazolate ligands in coordination chemistry. For example, derivatives like 1,5,9-triazacyclododecanes act as RNA cleavage reagents, demonstrating potential in enantioselective catalysis .

Q. What photophysical properties are observed in its coordination polymers?

Polymers synthesized with ZnCl₂ exhibit tunable photoluminescence dependent on metal-ligand charge transfer (MLCT). Emission peaks shift with ligand modifications, enabling applications in optoelectronics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.